Mito-TRFS is a specialized fluorescent probe designed for the selective imaging of mitochondrial thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. This probe facilitates real-time visualization of thioredoxin reductase activity in live cells, thereby contributing to the understanding of various cellular processes such as antioxidant defense and protein repair. Mito-TRFS is classified as a fluorescent probe within the broader category of chemical compounds utilized in biochemical research.
Mito-TRFS is synthesized through a series of organic reactions that involve the formation of a core fluorophore, followed by functionalization to enhance its specificity for mitochondrial targets. The probe falls under the classification of fluorogenic probes, which are small molecules that emit fluorescence upon specific interactions with biological targets.
The synthesis of Mito-TRFS involves several key steps:
The industrial production methods for Mito-TRFS are not extensively documented, as it is primarily used in research settings. The general principles of organic synthesis apply to its preparation, emphasizing the importance of reaction conditions and purification techniques to ensure efficacy and specificity.
Mito-TRFS possesses a unique molecular structure characterized by:
The precise molecular formula and weight are not specified in the available literature, but it is known that the structural integrity is essential for its function as a fluorescent probe. The activation mechanism relies on the reduction of the disulfide bond, which leads to fluorescence emission .
Mito-TRFS undergoes significant chemical reactions primarily involving:
Common reagents involved in these reactions include:
The primary product formed is an activated fluorescent species that can be detected using fluorescence microscopy .
The mechanism by which Mito-TRFS operates involves:
This process highlights the role of Mito-TRFS in monitoring redox regulation pathways within cellular environments .
Mito-TRFS exhibits several notable physical and chemical properties:
Relevant data indicate that Mito-TRFS has a faster response rate (~1 hour) compared to other probes like TRFS-green, indicating enhanced performance in real-time imaging scenarios .
Mito-TRFS has several important scientific applications:
Mito-TRFS (CAS 1859102-62-7) is a first-generation "off-on" fluorescent probe engineered for the selective detection and imaging of mitochondrial thioredoxin reductase 2 (TrxR2) in live cells. This small-molecule probe features a molecular weight of 820.7 Da and the chemical formula C~38~H~34~IN~2~O~5~PS~2~. Its design capitalizes on a boronic acid functional group that serves as a specific recognition site for TrxR2. Upon enzymatic reduction by TrxR2, the probe undergoes a structural change that activates its fluorescence signal, shifting from minimal background emission to a robust peak at 525 nm when excited at 486 nm [1] [5] [8].
Distinctively, Mito-TRFS incorporates a triphenylphosphonium (TPP+) moiety, which leverages the mitochondrial membrane potential to facilitate rapid accumulation within mitochondria. This subcellular targeting specificity was validated in HeLa cells, where co-localization studies with Mitotracker Red confirmed mitochondrial sequestration within 2 hours of administration at 1 μM concentration [5]. The probe operates independently of Dicer or Argonaute pathways—common to miRNA-based detection systems—enabling real-time monitoring of TrxR2 activity without cross-reactivity with cytosolic thioredoxin reductase (TrxR1) [1].
Table 1: Key Photophysical and Chemical Properties of Mito-TRFS
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 820.7 g/mol | - |
Excitation/Emission | 486 nm / 525 nm | In TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C |
Quantum Yield (φ) | 0.34 | Upon excitation at 375 nm in TE buffer |
Mitochondrial Localization | >95% | HeLa cells, 1 μM, 2h incubation |
Detection Limit for TrxR2 | 0.1 U/mL | In vitro assays |
TrxR2 is a selenocysteine-containing oxidoreductase encoded by the TXNRD2 gene. It serves as the central regulator of the mitochondrial thioredoxin system, which comprises NADPH, TrxR2, thioredoxin 2 (Trx2), and peroxiredoxins (Prx3/5). This system maintains mitochondrial redox homeostasis by reducing disulfide bonds in oxidized proteins and scavenging reactive oxygen species (ROS) like H~2~O~2~ and peroxynitrite (ONOO¯) [3] [6] [10].
TrxR2's biological impact extends to metabolic regulation and disease pathogenesis:
Table 2: Biological Functions of TrxR2 in Disease Models
Function | Effect of TrxR2 Activity | Disease Relevance |
---|---|---|
Peroxynitrite Detoxification | Reduces ONOO¯ via Prx3/5 catalysis | Prevents vascular hypertrophy |
TCA Cycle Enhancement | Increases activity of α-ketoglutarate dehydrogenase | Improves glucose tolerance |
ETC Complex Protection | Maintains reduced state of complex I/III iron-sulfur clusters | Boosts ATP synthesis |
Apoptosis Regulation | Suppresses ASK1 activation by reducing oxidized Trx2 | Promotes cancer cell survival |
The evolution of mitochondrial-targeted fluorescent probes has been driven by advances in understanding organelle-specific physicochemical properties. Early probes like MitoTracker® (1990s) exploited the mitochondrial membrane potential (ΔΨ~m~) for localization but lacked specificity for individual enzymes [4] [15]. The early 2000s saw the development of redox-sensitive variants (e.g., roGFP), which detected generalized oxidative shifts but could not distinguish between oxidoreductases [4].
Mito-TRFS represents a paradigm shift as the first activity-based probe for TrxR2 (2010s). Its design incorporates three innovations:
Comparative studies highlight Mito-TRFS’s advantages over conventional probes like dihydroethidium (DHE), which detects superoxide non-specifically. When profiling TrxR2 activity in B-cell lymphoma, Mito-TRFS achieved 92% specificity versus 45% for DHE [5] [10].
Table 3: Evolution of Mitochondrial-Targeted Fluorescent Probes
Probe Generation | Examples | Mechanism | Limitations |
---|---|---|---|
1st (1990s) | MitoTracker® Red | ΔΨ~m~-dependent accumulation | Non-specific staining |
2nd (2000s) | roGFP, MitoSOX™ | ROS-sensitive oxidation | Reacts with multiple oxidants |
3rd (2010s) | Mito-TRFS | TrxR2-specific reduction | Enzyme-selective activation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0